molecular formula C5H12N2O B1590560 1-Aminopiperidin-4-OL CAS No. 79414-82-7

1-Aminopiperidin-4-OL

Cat. No.: B1590560
CAS No.: 79414-82-7
M. Wt: 116.16 g/mol
InChI Key: KEHRVXCBFSPWOH-UHFFFAOYSA-N
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Description

1-Aminopiperidin-4-OL is an organic compound with the molecular formula C₅H₁₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine

Mechanism of Action

Target of Action

1-Aminopiperidin-4-OL, a derivative of piperidine, has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

It is known that most ccr5 antagonists, including piperidin-4-ol derivatives, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction . The mechanism of action of piperidine derivatives includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways could potentially be affected by this compound.

Pharmacokinetics

It is known that these properties are strongly influenced by physicochemical parameters

Result of Action

It is known that piperidine derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . These effects could potentially be observed with this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-4-OL can be synthesized through several methods. One common approach involves the reduction of 1-nitroso-piperidin-4-OL using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The reaction is typically carried out by adding a solution of LAH to 1-nitroso-piperidin-4-OL in THF, followed by refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopiperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the compound, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-one derivatives, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

1-Aminopiperidin-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the hydroxyl and amino groups.

    Piperidin-4-one: A ketone derivative of piperidine.

    Piperidin-4-ol: A hydroxyl derivative of piperidine.

Uniqueness: 1-Aminopiperidin-4-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

1-aminopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHRVXCBFSPWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478062
Record name 1-AMINOPIPERIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79414-82-7
Record name 1-AMINOPIPERIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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